

# 1-Chloro-3-ethoxypropane molecular formula and structure

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## Compound of Interest

Compound Name: 1-Chloro-3-ethoxypropane

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## An In-depth Technical Guide to 1-Chloro-3-ethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-chloro-3-ethoxypropane**, a versatile bifunctional organic compound. It serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and pesticides.<sup>[1]</sup> This document details its molecular characteristics, physicochemical properties, established synthetic protocols, and analytical methodologies.

## Molecular Formula and Structure

**1-Chloro-3-ethoxypropane** is an organic compound featuring a three-carbon propane backbone. A chlorine atom is attached to the first carbon atom, and an ethoxy group is linked to the third carbon atom via an ether bond.<sup>[2]</sup>

- Molecular Formula:  $C_5H_{11}ClO$ <sup>[2][3]</sup>
- Synonyms: 3-Chloropropyl ethyl ether, 1-ethoxy-3-chloropropane<sup>[4]</sup>
- CAS Number: 36865-38-0

**Figure 1:** 2D Chemical Structure of **1-Chloro-3-ethoxypropane**

## Physicochemical Properties

The key quantitative properties of **1-chloro-3-ethoxypropane** are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
Molecular Weight	122.59 g/mol	[3]
Appearance	Clear, colorless liquid	[1]
Boiling Point	125.9 °C at 760 mmHg	[4]
Density	0.952 g/cm <sup>3</sup>	[4]
Flash Point	41.4 °C	[4]
Vapor Pressure	14.5 mmHg at 25°C	[4]
Refractive Index	1.408	[4]
LogP	1.65180	[4]

## Synthesis of 1-Chloro-3-ethoxypropane

The most common and efficient method for the synthesis of **1-chloro-3-ethoxypropane** is a variation of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this process, sodium ethoxide acts as the nucleophile, and 1,3-bromochloropropane serves as the electrophile. The differential reactivity of the bromine and chlorine atoms is key to the success of this synthesis, with the bromide ion being a better leaving group, thus favoring the desired mono-etherification.[2]

To enhance the reaction efficiency, a phase-transfer catalyst can be employed. This is particularly useful for improving the reaction rate and yield under milder conditions.[5]

The following protocol is adapted from a patented method for the synthesis of the analogous 1-chloro-3-methoxypropane, by substituting sodium methoxide with sodium ethoxide.[5]

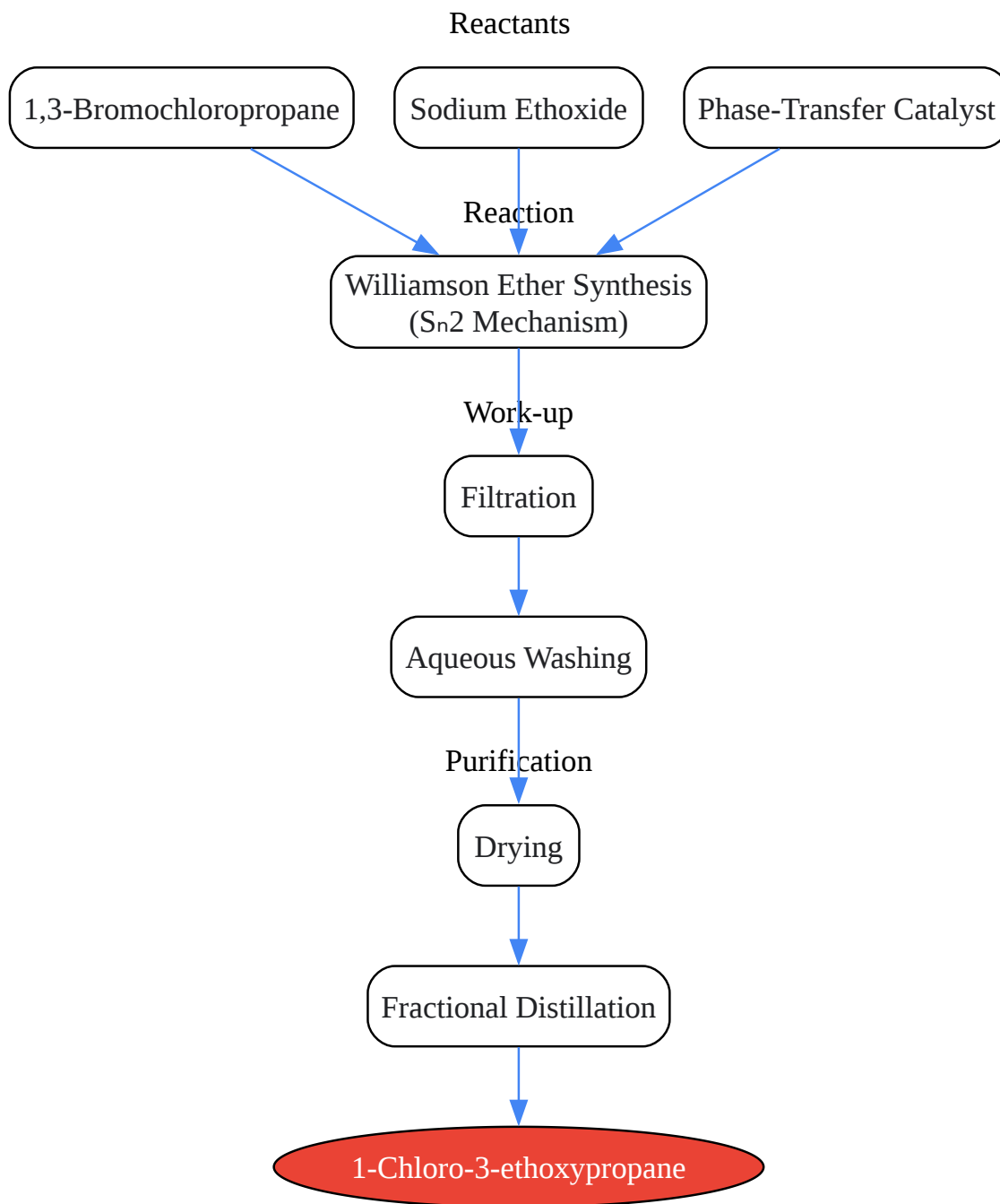
Materials:

- 1,3-Bromochloropropane
- Sodium ethoxide
- Inert solvent (e.g., benzene, toluene)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
- Deionized water
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,3-bromochloropropane and the phase-transfer catalyst (0.01-0.1 times the weight of 1,3-bromochloropropane).<sup>[5]</sup>
- **Preparation of Nucleophile:** Prepare a dispersion of sodium ethoxide in an inert solvent. The molar ratio of 1,3-bromochloropropane to sodium ethoxide should be approximately 1:0.9-1.2 to ensure complete mono-etherification.<sup>[5]</sup>
- **Reaction:** While stirring, slowly add the sodium ethoxide dispersion to the flask containing 1,3-bromochloropropane. The reaction temperature should be maintained between 20-110 °C during the addition.<sup>[5]</sup>
- **Reflux:** After the addition is complete, heat the reaction mixture to a temperature between 50-80 °C and maintain it under reflux until the reaction is complete (monitoring by GC-MS is recommended).<sup>[5]</sup>
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Filter the mixture to remove the precipitated sodium bromide.
  - Wash the filter cake with a small amount of the inert solvent.

- Combine the organic layers and wash with deionized water until the pH of the aqueous layer is between 5 and 7.<sup>[5]</sup>
- Purification:
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter to remove the drying agent.
  - The crude **1-chloro-3-ethoxypropane** can be purified by fractional distillation under reduced pressure.



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**Figure 2:** Synthetic Workflow for **1-Chloro-3-ethoxypropane**

## Analytical Methodologies

The purity and identity of **1-chloro-3-ethoxypropane** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

GC-MS is the primary technique for assessing the purity of **1-chloro-3-ethoxypropane** and for monitoring the progress of its synthesis.[\[2\]](#)

#### Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **1-chloro-3-ethoxypropane** in a volatile organic solvent such as dichloromethane or hexane.[\[6\]](#)
- Instrumentation: An Agilent 7890A/5975C GC/MS system or equivalent can be used.[\[7\]](#)
- Column: A non-polar column, such as a DB-5, is suitable for this analysis.[\[6\]](#)
- Injector Temperature: 250 °C.
- Oven Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 200 °C.
  - Hold at 200 °C for 5 minutes.
- Carrier Gas: Helium.
- MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode or selective ion monitoring (SIM) for higher sensitivity.[\[7\]](#)

NMR spectroscopy is used to confirm the molecular structure of **1-chloro-3-ethoxypropane**.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the three methylene groups of the propane chain, with chemical shifts influenced by the adjacent chlorine and oxygen atoms.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

### Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Acquisition: Record the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

IR spectroscopy is useful for identifying the functional groups present in the molecule.

### Expected Absorptions:

- C-H stretching (alkane):  $\sim 2850\text{--}3000\text{ cm}^{-1}$
- C-O stretching (ether):  $\sim 1050\text{--}1150\text{ cm}^{-1}$
- C-Cl stretching:  $\sim 600\text{--}800\text{ cm}^{-1}$

### Experimental Protocol: IR Analysis

- Sample Preparation: A neat liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups of **1-chloro-3-ethoxypropane**.

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